molecular formula C13H16BN3O3 B1278256 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid CAS No. 205672-21-5

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid

Cat. No.: B1278256
CAS No.: 205672-21-5
M. Wt: 273.1 g/mol
InChI Key: WYIPFXDOPGYMLS-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid: is a chemical compound with the molecular formula C13H16BN3O3 and a molecular weight of 273.1 g/mol It is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a benzyloxy group and a dimethylamino group

Scientific Research Applications

  • Antiproliferative and Antiviral Activity : Some compounds derived from 4-benzyloxy-2-dimethylamino-pyrimidine structures have shown significant antiproliferative and antiviral activities. These compounds have been effective against human cytomegalovirus and herpes simplex type 1, with some derivatives displaying cytotoxicity against specific cell lines (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

  • Synthesis of Unnatural Amino Acids : The p-benzyloxybenzyloxy group, related to 4-benzyloxy-2-dimethylamino-pyrimidine, has been used to mask the oxo function in the synthesis of new unnatural amino acids. This approach involves aromatic nucleophilic substitution reactions and demonstrates the compound's utility in creating novel amino acid structures (ElMarrouni & Heras, 2015).

  • Synthesis of Novel Pyrimidine Derivatives with Anticancer Activity : A synthesis method for 2,5-disubstituted pyrimidines, using 2-benzyloxy-5-bromopyrimidines and aryl boronic acids, has been reported. Some of these pyrimidine derivatives exhibited moderate in vitro cytotoxic activity against certain cancer cell lines (Reddy, Suryanarayana, Narayana, Anuradha, & Babu, 2015).

  • Synthesis of Fluorescent Derivatives : Research has been conducted on synthesizing fluorescent derivatives of pyrimidine nucleosides, which can be used as DNA polymerase substrates. These derivatives are significant for their potential applications in biochemistry and molecular biology (Sarfati, Berthod, Guerreiro, & Canard, 1995).

  • Cardiotonic Activity : Pyrimidine derivatives, including those related to 4-benzyloxy-2-dimethylamino-pyrimidine, have been synthesized and evaluated for their cardiotonic activity. Some compounds demonstrated significant positive inotropic effects in guinea pig atria, suggesting potential applications in cardiovascular therapeutics (Dorigo et al., 1996).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with the pyrimidine core.

    Dimethylation: The dimethylamino group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-dimethylamino-pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrimidine ring can undergo reduction reactions, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The benzyloxy and dimethylamino groups can participate in nucle

Properties

IUPAC Name

[2-(dimethylamino)-4-phenylmethoxypyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O3/c1-17(2)13-15-8-11(14(18)19)12(16-13)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPFXDOPGYMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445156
Record name [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205672-21-5
Record name B-[2-(Dimethylamino)-4-(phenylmethoxy)-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205672-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzyloxy)-2-(dimethylamino)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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